molecular formula C9H6BrNO4 B12893932 5-Bromo-7-methoxy-2-nitro-1-benzofuran CAS No. 56897-51-9

5-Bromo-7-methoxy-2-nitro-1-benzofuran

Katalognummer: B12893932
CAS-Nummer: 56897-51-9
Molekulargewicht: 272.05 g/mol
InChI-Schlüssel: MUTOKEBQSWWYGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-7-methoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of bromine, methoxy, and nitro functional groups attached to the benzofuran core. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methoxy-2-nitrobenzofuran typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid for nitration, and bases like sodium hydroxide for cyclization .

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-7-methoxy-2-nitrobenzofuran may involve large-scale nitration and cyclization processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-7-methoxy-2-nitrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-Bromo-7-methoxy-2-nitrobenzofuran has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-7-methoxy-2-nitrobenzofuran and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some benzofuran derivatives inhibit the activity of enzymes involved in cancer cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-7-methoxy-2-nitrobenzofuran is unique due to the combination of bromine, methoxy, and nitro groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

56897-51-9

Molekularformel

C9H6BrNO4

Molekulargewicht

272.05 g/mol

IUPAC-Name

5-bromo-7-methoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C9H6BrNO4/c1-14-7-4-6(10)2-5-3-8(11(12)13)15-9(5)7/h2-4H,1H3

InChI-Schlüssel

MUTOKEBQSWWYGG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=CC(=C1)Br)C=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.